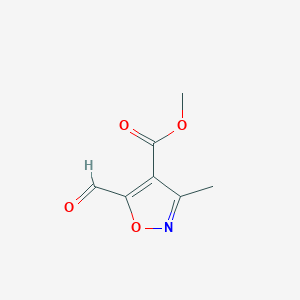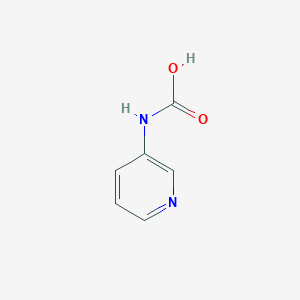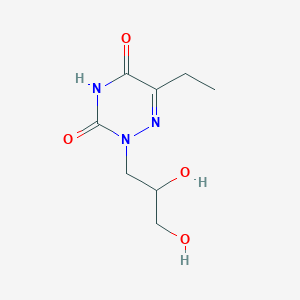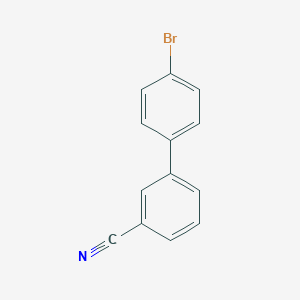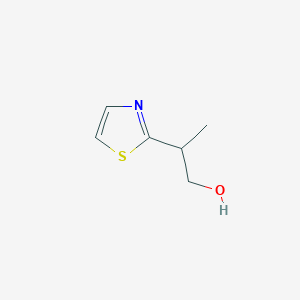
2-(Thiazol-2-yl)propan-1-ol
Vue d'ensemble
Description
2-(Thiazol-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
2-(Thiazol-2-yl)propan-1-ol has been extensively used in scientific research due to its potential applications in various fields. It is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound has been used as a precursor in the synthesis of anti-cancer agents, anti-inflammatory drugs, and antifungal agents.
Mécanisme D'action
The mechanism of action of 2-(Thiazol-2-yl)propan-1-ol is not well understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cellular processes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
2-(Thiazol-2-yl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. The compound has also been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to possess antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Thiazol-2-yl)propan-1-ol in lab experiments include its ease of synthesis, low cost, and high purity. The compound is also stable and can be easily stored for long periods. However, one limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the use of 2-(Thiazol-2-yl)propan-1-ol in scientific research. One potential direction is the development of new anti-inflammatory and anti-cancer agents based on the structure of the compound. Another potential direction is the investigation of the compound's effects on other cellular processes and enzymes. Additionally, the compound's potential as a therapeutic agent for various diseases and conditions should be further explored. Finally, the development of new synthesis methods for the compound could lead to improved yields and higher purity, making it more attractive for industrial applications.
Conclusion:
In conclusion, 2-(Thiazol-2-yl)propan-1-ol is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is widely used as a building block in the synthesis of various organic compounds and has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. While there are limitations to using the compound in lab experiments, its ease of synthesis, low cost, and high purity make it an attractive option for scientific research. Further investigation into the compound's potential applications and development of new synthesis methods could lead to exciting new discoveries in the field of organic chemistry.
Propriétés
Numéro CAS |
191725-68-5 |
|---|---|
Nom du produit |
2-(Thiazol-2-yl)propan-1-ol |
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
2-(1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NOS/c1-5(4-8)6-7-2-3-9-6/h2-3,5,8H,4H2,1H3 |
Clé InChI |
WWCFPXURNYAXHJ-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=NC=CS1 |
SMILES canonique |
CC(CO)C1=NC=CS1 |
Synonymes |
2-Thiazoleethanol, -bta--methyl- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

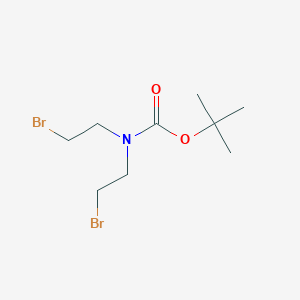
![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)
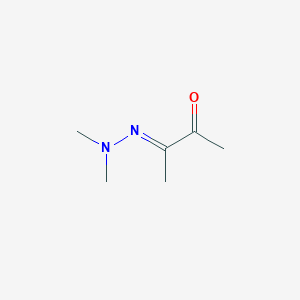
![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)

